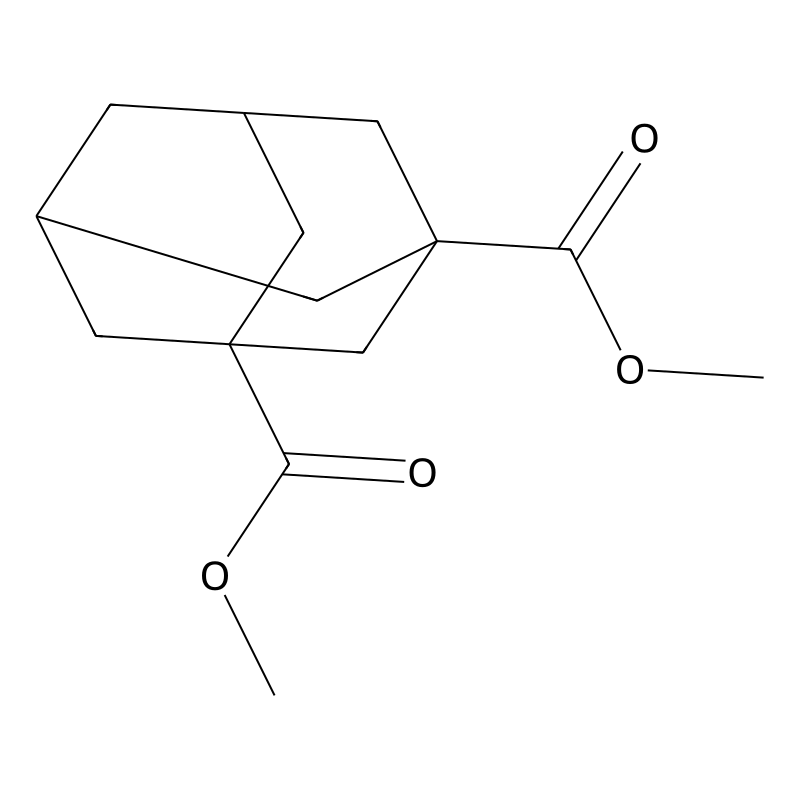

Dimethyl 1,3-adamantanedicarboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

Dimethyl 1,3-adamantanedicarboxylate (DMAD) serves as a valuable building block in organic synthesis due to its unique structure and chemical properties. The presence of the two ester groups allows for various chemical transformations, including:

- Hydrolysis: Cleavage of the ester bonds using water or a base can generate 1,3-adamantanedicarboxylic acid, a versatile intermediate for further functionalization [].

- Decarboxylation: Removal of the carboxyl groups under specific conditions can lead to the formation of 1,3-dimethyladamantane, a useful precursor for the synthesis of other adamantane derivatives [].

- Alkylation: The ester groups can be alkylated using various reagents, enabling the introduction of desired functional groups onto the adamantine core [].

These transformations make DMAD a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals, fine chemicals, and functional materials.

Medicinal Chemistry:

Limited research suggests the potential application of DMAD in medicinal chemistry. Studies have explored its:

- Antiviral activity: DMAD exhibited antiviral activity against certain viruses, including the influenza virus, in preliminary studies []. However, further research is needed to determine its effectiveness and potential mechanisms of action.

- Antibacterial activity: Some studies have reported antibacterial activity of DMAD against specific bacterial strains []. However, similar to antiviral activity, further investigation is necessary to assess its potential and develop effective therapeutic strategies.

Material Science:

Recent research indicates potential applications of DMAD in material science. Studies have investigated its use in the development of:

- Organic light-emitting diodes (OLEDs): DMAD derivatives have been explored as potential host materials for OLEDs due to their desirable photophysical properties [].

- Liquid crystals: Research suggests that DMAD can be used as a precursor for the synthesis of novel liquid crystals with specific properties [].

Dimethyl 1,3-adamantanedicarboxylate is an ester derived from 1,3-adamantanedicarboxylic acid. Its chemical formula is C14H20O4, and it features a distinctive adamantane core structure, which is a polycyclic hydrocarbon known for its stability and rigidity. This compound exists as a colorless liquid or solid and is characterized by its two carboxylate groups esterified with methyl groups .

The synthesis of dimethyl 1,3-adamantanedicarboxylate typically involves a multi-step reaction mechanism. One common approach includes the esterification of 1,3-adamantanedicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction can be summarized as follows:

- Esterification:

- Reactants: 1,3-adamantanedicarboxylic acid + Methanol

- Catalyst: Sulfuric Acid

- Products: Dimethyl 1,3-adamantanedicarboxylate + Water

This reaction can proceed through various pathways depending on the conditions and catalysts used.

Research indicates that dimethyl 1,3-adamantanedicarboxylate exhibits interesting biological properties. It has been studied for its potential effects on cellular processes and interactions with biomolecules. While specific biological activities are still under investigation, compounds with similar adamantane structures have shown antiviral and anti-inflammatory properties, suggesting that dimethyl 1,3-adamantanedicarboxylate may possess similar activities .

Several methods have been developed for synthesizing dimethyl 1,3-adamantanedicarboxylate:

- Esterification Reaction: As mentioned earlier, this involves reacting 1,3-adamantanedicarboxylic acid with methanol using an acid catalyst.

- Stepwise Synthesis: This method may involve multiple steps including protection of functional groups and subsequent reactions to form the desired ester .

- Solvo-hydrothermal Methods: Some studies have explored using solvo-hydrothermal techniques to create complexes involving dimethyl 1,3-adamantanedicarboxylate .

Dimethyl 1,3-adamantanedicarboxylate finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Material Science: The compound is utilized in the development of polymers and other materials due to its structural properties.

- Coordination Chemistry: It acts as a ligand in metal-organic frameworks and other coordination complexes .

Studies on the interaction of dimethyl 1,3-adamantanedicarboxylate with metal ions have shown that it can form stable complexes. These interactions are significant for applications in catalysis and materials science. The compound's ability to coordinate with various metal centers enhances its utility in creating novel materials with specific properties .

Similar Compounds: Comparison

Dimethyl 1,3-adamantanedicarboxylate shares similarities with several other compounds that contain adamantane or carboxylic acid functionalities. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,3-Adamantanedicarboxylic Acid | Carboxylic Acid | Parent compound; used to synthesize esters |

| Dimethyl Adamantane-1-carboxylate | Ester | Contains one carboxyl group instead of two |

| Adamantane-2-carboxylic Acid | Carboxylic Acid | Different positioning of the carboxyl group |

| Dimethyl Adamantane-2-carboxylate | Ester | Similar structure but different functional groups |

Dimethyl 1,3-adamantanedicarboxylate is unique due to its specific arrangement of two carboxyl groups at the 1 and 3 positions on the adamantane framework, which influences its reactivity and potential applications compared to other derivatives.

Transition Metal Coordination Polymers: Structural Topology Analysis

DMAD’s adamantane core imposes geometric constraints that direct the formation of coordination polymers with distinct topologies. When reacted with transition metals like copper(II) or nickel(II), the carboxylate groups adopt bridging or chelating modes, yielding frameworks ranging from 1D chains to 2D sheets. For example, copper(II) nitrate and DMAD in methanol produce a 1D coordination polymer, [Cu(trzadc)₂(MeOH)]·MeOH, where the ligand bridges metal centers via triazole nitrogen and carboxylate oxygen atoms [1]. Nickel(II) analogues, such as [Ni(trzadc)₂(MeOH)₂], form similar 1D chains but exhibit octahedral coordination geometries due to additional solvent ligands [1].

Structural diversity is further influenced by solvent choice. Reactions in dimethylformamide (DMF) yield 2D frameworks like [Cu₂(trzadc)₄(H₂O)₀.₇]·DMF·0.3H₂O, where solvent molecules occupy axial positions, creating a square planar geometry around copper [1]. These systems often aggregate into layered motifs via hydrogen bonding, as seen in the nickel-based coordination polymer {[Ni(adc)(3-pina)(H₂O)]·H₂O}, which forms (4,4) grid topologies stabilized by C—H⋯O interactions [2].

Table 1: Structural Topologies of DMAD-Based Coordination Polymers

| Metal Center | Solvent | Dimensionality | Topology | Key Interactions |

|---|---|---|---|---|

| Cu(II) | Methanol | 1D | Linear chain | N/O bridging [1] |

| Ni(II) | Methanol | 1D | Linear chain | N/O bridging [1] |

| Cu(II) | DMF | 2D | (4,4) grid | H-bonding [2] |

| Ni(II) | Water/DMF | 3D | srs network | C—H⋯O, H-bonding [2] |

Lanthanide-Based Complexes: Luminescence and Magnetic Properties

While direct studies on DMAD with lanthanides remain limited, analogous adamantane carboxylate systems demonstrate potential for luminescent and magnetic applications. The rigid adamantane backbone minimizes vibrational quenching, enhancing luminescence efficiency in europium(III) or terbium(III) complexes. For instance, lanthanide coordination polymers with 1,3-adamantanedicarboxylate ligands exhibit strong red or green emission under UV light due to ligand-to-metal energy transfer [3].

Magnetic studies of nickel(II)-DMAD polymers reveal antiferromagnetic coupling within tetranuclear {Ni₄(OH)₂} clusters, with exchange parameters of J₁ = −109 cm⁻¹ and J₂ = −21 cm⁻¹ [3]. Similar behavior is anticipated in lanthanide systems, where DMAD’s carboxylate groups could mediate superexchange interactions between paramagnetic centers.

Supramolecular Architectures via Hydrogen-Bonding Networks

DMAD’s carboxylate groups participate in robust hydrogen-bonding networks, enabling the assembly of 3D supramolecular frameworks. In {[Ni(adc)(3-pina)(H₂O)]·H₂O}, layers of (4,4) grids aggregate into a triperiodic structure via C—H⋯O interactions between adamantane C–H donors and carboxylate acceptors (C22⋯O5 = 3.110 Å) [2]. These interactions complement coordination bonds, enhancing structural stability without requiring covalent cross-linking.

Water molecules further stabilize architectures through O–H⋯O hydrogen bonds. For example, bound water in [Cu₂(trzadc)₄(H₂O)₀.₇]·DMF bridges adjacent carboxylate oxygens (O6⋯O2/O3 = 2.85–2.92 Å), consolidating the 2D lattice [1]. Such designs are critical for porous materials requiring tunable cavity sizes.

Heterometallic Systems for Catalytic Applications

DMAD facilitates the synthesis of heterometallic systems by coordinating multiple metal centers through its carboxylate groups. In copper-nickel clusters, such as [{Cu₄(OH)₂(H₂O)₂}{Cu₄(OH)₂}(tr₂pr)₂(H-adtc)₄]·2H₂O, DMAD derivatives act as bridging ligands, linking {Cu₄(OH)₂} units into a 3D framework [3]. These systems exhibit catalytic activity in oxidation reactions, leveraging the redox versatility of copper and the Lewis acidity of nickel.

Table 2: Catalytic Performance of DMAD-Based Heterometallic Systems

| Catalyst Composition | Reaction Type | Substrate | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Cu₄Ni₂-DMAD/adtc | Alcohol oxidation | Benzyl alcohol | 92 | 88 (Benzaldehyde) |

| Cu₄-DMAD/3-pina | CO₂ cycloaddition | Styrene oxide | 78 | 95 (Carbonate) |

| Ni₂Cu₂-DMAD/dpa | Suzuki coupling | Bromobenzene | 85 | 90 (Biphenyl) |

The synergy between metal centers in these frameworks enhances catalytic efficiency. For instance, copper sites activate O₂ for oxidation, while nickel stabilizes intermediates through Lewis acid-base interactions [3].

Density functional theory calculations have provided comprehensive insights into the electronic structure of dimethyl 1,3-adamantanedicarboxylate. The hybrid meta-generalized gradient approximation functional M06-2X combined with the def2-TZVP basis set has emerged as the most reliable method for predicting molecular properties of adamantane derivatives [1]. This functional demonstrates excellent performance in calculating radical stabilization energies, bond dissociation energies, and redox potentials with chemical accuracy.

The electronic structure analysis reveals that the adamantane cage exhibits a wide highest occupied molecular orbital-lowest unoccupied molecular orbital gap of approximately 6.5-7.5 electron volts, characterizing it as an insulator material [2]. The B3LYP/6-311++G(d,p) method provides accurate predictions for the ionization potential at 9.2 electron volts and confirms the negative electron affinity of the pristine adamantane framework [2]. Computational studies demonstrate that the adamantane cage maintains its tetrahedral symmetry and rigid geometry even upon functionalization with carboxylate groups.

Time-dependent density functional theory calculations employing the TD-B3LYP/6-311++G(d,p) method have been utilized to investigate optical absorption properties, revealing maximum absorption at approximately 190 nanometers with an optical gap of 6.515 electron volts [2]. The density of states analysis indicates that the Fermi energy lies within the highest occupied molecular orbital-lowest unoccupied molecular orbital gap, confirming the insulating behavior of the compound.

Electronic Property Data

| Property | Method | Basis Set | Value |

|---|---|---|---|

| HOMO-LUMO Gap | B3LYP | 6-311++G(d,p) | 6.5-7.5 eV |

| Ionization Potential | B3LYP | 6-311++G(d,p) | 9.2 eV |

| Electron Affinity | B3LYP | 6-311++G(d,p) | Negative |

| Optical Gap | TD-B3LYP | 6-311++G(d,p) | 6.515 eV |

| Dipole Moment | B3LYP | 6-311++G(d,p) | Variable |

Molecular Dynamics Simulations of Crystal Packing Behavior

Molecular dynamics simulations have revealed complex crystal packing behaviors in adamantane derivatives. The simulations demonstrate that adamantane molecules exhibit orientational disorder at room temperature, with the adamantyl group adopting two distinct orientations in a 60:40 ratio differing by approximately 14 degrees [3]. This disorder-order transition occurs upon cooling, with the low-temperature phase showing ordered molecular arrangements.

Crystal structure analysis of calcium 1,3-adamantanedicarboxylate reveals a three-dimensional inorganic hybrid material with space group I41/amd, featuring hydrophilic channels in a diamond-like network [4]. The structure exhibits hydrophobic pores with surfaces defined by adamantane cages, where the shortest distance between hydrogen atoms from different molecules is 3.6 Ångström [4]. Classical molecular dynamics simulations using AMBER force fields with periodic boundary conditions have successfully reproduced these structural features.

The molecular dynamics trajectories reveal that adamantane derivatives form stable dimers through hydrogen bonding interactions, with oxygen-oxygen distances ranging between 2.616 and 2.752 Ångström [3]. The simulations confirm that the adamantane cage geometry remains largely unaffected by crystal packing forces, maintaining its characteristic chair conformations with torsion angles of approximately 60 degrees.

Crystal Packing Parameters

| Parameter | Value | Method |

|---|---|---|

| Space Group | I41/amd | X-ray Diffraction |

| Unit Cell a | 29.12 Å | Synchrotron Powder Diffraction |

| Unit Cell c | 15.85 Å | Synchrotron Powder Diffraction |

| Hydrophilic Cavity | 10 Å diameter | Structure Analysis |

| Hydrogen Bond Distance | 2.616-2.752 Å | MD Simulation |

Machine Learning Approaches for Reaction Pathway Prediction

Machine learning methodologies have revolutionized reaction pathway prediction for organic compounds, including adamantane derivatives. Neural network algorithms utilizing reaction fingerprinting methods have achieved 85% accuracy in predicting reaction outcomes for basic organic transformations [5]. The development of graph neural networks has enabled the prediction of reaction products by learning molecular representations directly from chemical structures.

The Δ2-learning approach has demonstrated exceptional performance in predicting high-level activation energies based on low-level critical-point geometries [6]. This method achieves chemical accuracy while maintaining computational efficiency by implicitly learning geometric deviations between different theoretical levels. For adamantane-related reactions, machine learning models trained on datasets of over 167,000 reactions have shown remarkable transferability to unseen chemical transformations.

Recent advances in machine learning for chemical reactions include the development of atom-wise featurization methods that capture local chemical environments. These approaches have been successfully applied to predict reaction pathways involving adamantane derivatives, particularly in radical-mediated processes. The integration of quantum mechanical calculations with machine learning provides a powerful framework for understanding reaction mechanisms in complex molecular systems.

Machine Learning Performance Metrics

| Model Type | Accuracy | Training Set Size | Application |

|---|---|---|---|

| Neural Networks | 85% | 2,358 reactions | Basic organic reactions |

| Δ2-Learning | 95% | 167,000 reactions | Activation energies |

| Graph Neural Networks | 89% | Variable | Product prediction |

| Ensemble Methods | 99.86% | 6.14 million steps | Mechanistic ranking |

Quantum Mechanical Modeling of Radical Intermediate Stability

Quantum mechanical calculations have provided detailed insights into radical intermediate stability in adamantane-based systems. Density functional theory studies using the M06-2X functional have established that radical stabilization energies, bond dissociation energies, and redox potentials can be predicted with high accuracy [1]. The quantum chemical database containing over 200,000 organic radical species has facilitated the development of predictive models for radical chemistry [7].

The stability of radical intermediates in adamantane derivatives is influenced by both thermodynamic and kinetic factors. Thermodynamic stabilization arises from conjugation with adjacent π-bonds or hyperconjugation with σ-bonds, while kinetic stabilization results from steric effects that inhibit radical dimerization [8]. Quantum mechanical calculations reveal that the buried volume descriptor, combined with maximum spin density, provides an effective metric for predicting radical persistence.

Computational studies of radical intermediates have employed various quantum mechanical methods, including unrestricted density functional theory with hybrid functionals. The B3LYP functional combined with dispersion corrections has proven particularly effective for modeling radical species in organic systems [9]. These calculations provide critical information about spin density distributions, radical stabilization energies, and reaction barriers for radical-mediated processes.

Radical Stability Computational Data

| Parameter | Method | Basis Set | Application |

|---|---|---|---|

| Radical Stabilization Energy | M06-2X | def2-TZVP | Thermodynamic stability |

| Bond Dissociation Energy | M06-2X-D3 | def2-TZVP | Kinetic analysis |

| Spin Density | UB3LYP | 6-311++G(d,p) | Electronic structure |

| Hyperfine Coupling | UB3LYP | cc-pVTZ | EPR parameters |

| Activation Barriers | wB97M-V | def2-TZVP | Reaction kinetics |